(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Description
The compound (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a chiral butanoic acid derivative characterized by a cyclopropyl substituent at the 2S position and a tert-butyl ester group at the 4-oxo position. Its molecular formula is C₁₁H₁₆O₅, with a molecular weight of 228.24 g/mol. The tert-butyl (2-methylpropan-2-yl) ester enhances lipophilicity, while the cyclopropyl group introduces steric and electronic effects, influencing conformational rigidity and metabolic stability. This compound is structurally related to aspartic acid derivatives, such as L-aspartic acid 4-tert-butyl ester (CAS 3057-74-7), which shares the tert-butyl ester moiety but differs in the 2-position substituent (amino group vs. cyclopropyl) .
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-8(10(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
YKHQTIZYPWUPQR-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1CC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Alkylation and Protection
A common approach begins with a chiral precursor such as (S)-2-amino acid derivatives or (S)-2-hydroxy acids. The cyclopropyl group can be introduced via stereoselective alkylation using cyclopropylmethyl halides under basic conditions, ensuring retention of stereochemistry.
The 4-position hydroxyl or carboxyl group is protected as a tert-butyl ether or ester to prevent side reactions during subsequent steps. This is typically achieved by reacting the intermediate with tert-butyl alcohol derivatives or tert-butyl protecting reagents (e.g., tert-butyl chloroformate) in the presence of bases like potassium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (~80°C) for several hours.
Oxidation to 4-Oxo Group
The 4-oxo functionality is introduced by selective oxidation of the corresponding hydroxyl or protected hydroxyl intermediate. Mild oxidants such as Dess–Martin periodinane or Swern oxidation conditions are preferred to avoid racemization and maintain the integrity of the cyclopropyl substituent.
Final Acidification and Purification
After oxidation, the tert-butyl protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free acid form of (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid.
Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexane or by recrystallization from suitable solvents to obtain the compound as a white solid with high purity.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Cyclopropylmethyl bromide, K2CO3, DMF, 80°C, 5 h | 70 | Stereoselective, base-promoted alkylation |
| Protection (tert-butyl ether) | tert-Butyl chloroformate, base, DMF, 80°C, 3 h | 85 | Protects 4-position hydroxyl group |
| Oxidation | Dess–Martin periodinane, DCM, 0°C to rt | 75 | Selective oxidation to 4-oxo group |
| Deprotection | TFA/DCM, rt, 1 h | 90 | Removes tert-butyl protecting group |
| Purification | Silica gel chromatography (EtOAc/hexane gradient) | — | Yields white solid, high purity |
Research Findings and Optimization Notes
Base Selection: Potassium carbonate and cesium carbonate have been found effective for the alkylation and protection steps, with cesium carbonate sometimes offering higher yields due to better solubility and stronger basicity in DMF.
Solvent Effects: DMF is the preferred solvent for alkylation and protection due to its polar aprotic nature, which facilitates nucleophilic substitution reactions.
Temperature Control: Reaction temperatures around 80°C optimize reaction rates while minimizing side reactions and racemization.
Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients provides efficient separation of the target compound from impurities.
Stereochemical Integrity: Use of chiral starting materials and mild oxidation conditions ensures retention of the (2S) configuration throughout the synthesis.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Alkylation | Cyclopropylmethyl bromide, K2CO3, DMF, 80°C | Introduce cyclopropyl group | Chiral intermediate |
| 2. Protection | tert-Butyl chloroformate, base, DMF, 80°C | Protect 4-position hydroxyl | tert-Butyl ether intermediate |
| 3. Oxidation | Dess–Martin periodinane, DCM, 0°C to rt | Convert hydroxyl to ketone | 4-oxo intermediate |
| 4. Deprotection | Trifluoroacetic acid (TFA), DCM, room temp | Remove tert-butyl protecting group | Target acid compound |
| 5. Purification | Silica gel chromatography (EtOAc/hexane) | Purify final product | Pure (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or tert-butyl ether positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
L-Aspartic Acid 4-tert-Butyl Ester (CAS 3057-74-7) Structure: (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid. Key Differences: The amino group at the 2-position increases polarity compared to the cyclopropyl group in the target compound. Properties: Higher water solubility (due to the amino group) but lower metabolic stability, as amino groups are prone to enzymatic deamination. LogP is estimated to be lower than the target compound .
4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic Acid (CAS 1026123-05-6) Structure: Features a cyclopropylamino group at position 2 and a 4-chlorophenyl group at position 4. Activity: Likely exhibits distinct biological interactions due to the chlorophenyl moiety, which may enhance binding to hydrophobic enzyme pockets .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Structure: Contains a sulfanyl group at position 2 and aryl groups at position 4 (e.g., 4-F, 4-Cl, 4-Br). Key Differences: The sulfanyl group introduces a thioether linkage, altering electronic properties and redox sensitivity. QSAR studies indicate that lipophilicity (logP) correlates with activity, with bulkier aryl groups (e.g., 4-n-dodecyl) enhancing potency .
Succinate-Based Curcumin Derivatives (e.g., Compound S1) Structure: 4-(((1R,3R,5R,7R)-adamantan-2-yl)oxy)-4-oxobutanoic acid. Key Differences: The adamantyl group confers extreme hydrophobicity (logP > 5) compared to the tert-butyl group (logP ~2.5). This impacts bioavailability and tissue penetration .
Biological Activity
(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound is synthesized through a series of organic reactions, typically involving the formation of cyclopropyl moieties and subsequent functionalization. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Fourier Transform Infrared Spectroscopy (FTIR) : Employed to identify functional groups.
- Mass Spectrometry : Utilized for molecular weight determination.
Pharmacological Properties
The biological activity of (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has been evaluated in various studies, indicating several pharmacological effects:
- Antioxidant Activity : The compound exhibits significant free radical scavenging ability, as demonstrated by assays like DPPH (α,α-diphenyl-β-picrylhydrazyl) .
- Antihypertensive Effects : In studies involving angiotensin II receptor antagonists, derivatives of this compound have shown potential in lowering blood pressure .
- Urease Inhibition : The compound has been tested for its urease inhibitory properties, which are crucial in treating infections caused by Helicobacter pylori. The structure-activity relationship (SAR) studies indicate that specific functional groups enhance urease inhibition .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antihypertensive Activity : A series of derivatives were synthesized and tested for their ability to lower blood pressure. The results indicated that compounds with specific substitutions on the aromatic ring significantly enhanced antihypertensive activity compared to the parent molecule .
- Urease Inhibition Study : The compound was evaluated against Helicobacter pylori urease, revealing that certain derivatives exhibited superior inhibition compared to standard drugs. This suggests potential applications in treating gastric disorders associated with this bacterium .
Table 1: Summary of Biological Activities
| Activity Type | Method Used | Result |
|---|---|---|
| Antioxidant | DPPH Assay | Significant scavenging |
| Antihypertensive | Blood Pressure Measurement | Lowered BP significantly |
| Urease Inhibition | Enzyme Inhibition Assay | Effective against urease |
Table 2: Structure-Activity Relationship (SAR) Findings
| Compound | Substituent | Urease Inhibition IC50 (µM) |
|---|---|---|
| Parent Compound | None | 25.0 |
| Derivative A | Methoxy at C-3' | 10.3 |
| Derivative B | Aldehyde at C-1' | 8.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
